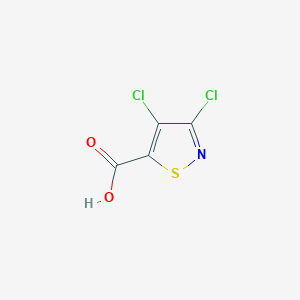

3,4-Dichloroisothiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZKNCJWLIWCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041467 | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-53-0 | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloroisothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7254T4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic Acid

CAS Number: 18480-53-0

This technical guide provides an in-depth overview of 3,4-Dichloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound is a pale yellow solid characterized by an isothiazole ring substituted with two chlorine atoms and a carboxylic acid group.[1] This structure imparts both biocidal properties and solubility in polar solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₄HCl₂NO₂S | [1][2][3][4][5] |

| Molecular Weight | 198.03 g/mol | [1][4] |

| Melting Point | 175-177 °C | [2][5] |

| Boiling Point | 205.9 °C at 760 mmHg | [2][5] |

| Density | 1.824 g/cm³ | [2][5] |

| Flash Point | 78.4 °C | [2][5] |

| Vapour Pressure | 0.147 mmHg at 25 °C | [2][5] |

| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | [1][2][3][5] |

| SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1 | [1][3] |

Synthesis Protocol

A general method for the synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

42.4 g of crude 3,4-dichloro-5-cyanoisothiazole is placed in a 500 mL round-bottomed flask.

-

100 mL of methanol and 30 g of 45% sodium hydroxide solution are added to the flask.

-

The reaction mixture is stirred at 40°C for 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the residual methanol is removed by concentration under reduced pressure.

-

The pH of the resulting solution is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold water to yield 17.6 g of this compound as a white solid.[6]

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 18480-53-0 [chemnet.com]

- 6. pnas.org [pnas.org]

3,4-Dichloroisothiazole-5-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloroisothiazole-5-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a carboxylic acid group.[1] This molecule serves as a valuable intermediate in organic and pharmaceutical synthesis.[2] Its structural features, particularly the dichloro-substituted isothiazole ring and the reactive carboxylic acid moiety, impart unique chemical reactivity and potential biological activity.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 18480-53-0 | [2][3] |

| Molecular Formula | C₄HCl₂NO₂S | [1][3] |

| Molecular Weight | 198.03 g/mol | [1][3] |

| Appearance | Pale yellow or white solid | [1][2] |

| Melting Point | 175-177 °C | [4][5] |

| Boiling Point | 205.9 °C at 760 mmHg | [4][5] |

| Density | 1.824 g/cm³ | [4][5] |

| Flash Point | 78.4 °C | [4][5] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [6][7] |

Spectral Data

Detailed spectral analyses are essential for the structural confirmation of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[8][9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[2]

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol (MeOH)

-

45% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Cold water

Procedure:

-

Crude 3,4-dichloro-5-cyanoisothiazole is placed in a round-bottomed flask.

-

Methanol and a 45% sodium hydroxide solution are added.

-

The reaction mixture is stirred at 40°C for 2 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (3,4-dichloro-5-cyanoisothiazole) is completely consumed.[2]

-

Upon completion, residual methanol is removed by concentration under reduced pressure.

-

The pH of the resulting solution is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold water to yield this compound as a white solid. The product can be used directly in subsequent reactions without further purification.[2]

Chemical Reactivity and Applications

The presence of the carboxylic acid group allows for a range of derivatization reactions, making it a versatile building block.

Amide Formation

This compound can be converted into a series of amide derivatives. This is typically achieved through initial chlorination of the carboxylic acid, followed by condensation with an appropriate amine.[8] These amide derivatives have been investigated for their biological activities.[8]

Potential Applications

-

Agrochemicals: The dichloro-substituted isothiazole structure suggests potential use as a biocide and fungicide in agricultural applications.[1]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex molecules for laboratory research and development of pharmaceutical chemicals.[2]

-

Bioactive Compounds: Derivatives, such as the corresponding amides, have shown a broad spectrum of fungicidal activity and have been investigated for anti-viral properties against the tobacco mosaic virus (TMV).[8]

Safety and Handling

This compound is classified as an acute toxicant if swallowed and is irritating to the skin, eyes, and respiratory system.[3][10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[11] It should be handled in a well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

References

- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 2. This compound | 18480-53-0 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]

- 5. This compound | 18480-53-0 [chemnet.com]

- 6. This compound | 18480-53-0 [sigmaaldrich.com]

- 7. 18480-53-0|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 9. This compound(18480-53-0) 1H NMR spectrum [chemicalbook.com]

- 10. 18480-53-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

3,4-Dichloroisothiazole-5-carboxylic acid molecular weight

An In-depth Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound for research and development professionals in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a versatile chemical intermediate.

Core Chemical Data

This compound is a chlorinated heterocyclic compound featuring an isothiazole ring functionalized with a carboxylic acid group.[1] This combination of functional groups imparts unique reactivity and makes it a valuable building block in organic synthesis.[1]

| Identifier | Value |

| Molecular Weight | 198.03 g/mol [1][2][3] |

| Chemical Formula | C₄HCl₂NO₂S[1][2][3] |

| CAS Number | 18480-53-0[1][2][3] |

| Canonical SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1[1] |

| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N[1][2] |

| Synonyms | 3,4-Dichloro-5-isothiazolecarboxylic acid, 5-Isothiazolecarboxylic acid, 3,4-dichloro-[1] |

Physicochemical Properties

The compound is typically a pale yellow or white solid at room temperature.[1][4] Its physicochemical properties are summarized below.

| Property | Value |

| Physical Form | Solid[2] |

| Appearance | Pale yellow solid[1] |

| Melting Point | 175-177 °C[5] |

| Boiling Point | 205.9 °C at 760 mmHg[5] |

| Density | 1.824 g/cm³[5] |

| Flash Point | 78.4 °C[5] |

| Solubility | The carboxylic acid group allows for solubility in polar solvents.[1] |

Synthesis Protocol

A general and scalable procedure for the synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[4]

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol (MeOH)

-

45% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Cold water

Procedure:

-

Reaction Setup: 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole is placed into a 500 mL round-bottomed flask.[4]

-

Reagent Addition: 100 mL of methanol and 30 g of 45% sodium hydroxide solution are added to the flask.[4]

-

Reaction Conditions: The mixture is stirred at 40°C for 2 hours.[4]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.[4]

-

Work-up:

-

Purification:

-

Further Use: The product can be used directly in subsequent reactions without further purification.[4] This synthesis method is scalable to prepare different quantities of the target compound.[4]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

Pharmaceutical and Agrochemical Intermediate: this compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[4] Its structure is a key component for creating more complex molecules with potential biological activity.

Precursor for Biologically Active Compounds: Isothiazole-based heterocyclic compounds are known to exhibit a variety of biological activities.[6] Specifically, derivatives of this compound have been investigated for their therapeutic and agricultural potential:

-

Fungicidal Activity: The dichloro-substitution on the isothiazole ring suggests its potential as a biocide and fungicide.[1] A study on a series of its amide derivatives revealed that some compounds exhibited broad-spectrum fungicidal activity against nine different fungi at a concentration of 50 µg/mL.[6]

-

Antiviral Activity: The same study showed that most of the synthesized amide derivatives possessed good activity against the Tobacco Mosaic Virus (TMV) or induced systemic acquired resistance in tobacco plants against TMV at a concentration of 100 µg/mL.[6]

This compound's utility as a scaffold for developing new plant elicitors and antiviral agents makes it a molecule of significant interest for drug discovery and crop protection research.[6]

Safety and Handling

This compound is classified as an acute oral toxicant and requires careful handling in a laboratory setting.[2] Standard personal protective equipment, including safety goggles and gloves, should be used.[7] It should be stored at room temperature or under inert atmosphere at 2-8°C for long-term stability.[3]

References

- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 18480-53-0 [chemicalbook.com]

- 5. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]

- 6. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic acid: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloroisothiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered interest in various chemical and biological fields. Its structure, featuring a substituted isothiazole ring, makes it a versatile building block for the synthesis of a range of derivatives. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, with a focus on its applications as a research chemical and a precursor for biologically active molecules.

Chemical Structure and Properties

This compound is characterized by a five-membered isothiazole ring containing sulfur and nitrogen atoms, substituted with two chlorine atoms at the 3 and 4 positions and a carboxylic acid group at the 5 position. This substitution pattern imparts specific chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18480-53-0 | |

| Molecular Formula | C4HCl2NO2S | |

| Molecular Weight | 198.03 g/mol | |

| Appearance | Pale yellow or white solid | |

| Melting Point | 175-177 °C | |

| Boiling Point | 205.9 °C at 760 mmHg | |

| Density | 1.824 g/cm³ | |

| SMILES | O=C(O)c1c(Cl)c(Cl)ns1 | |

| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is through the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.

Materials:

-

3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

In a round-bottomed flask, suspend crude 3,4-dichloro-5-cyanoisothiazole in methanol.

-

Add a 45% sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.

-

Once the reaction is complete, remove the methanol by concentration under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold water.

-

The resulting white solid of this compound can be used directly for subsequent reactions without further purification.

Analytical Methods

While specific, detailed protocols for the analysis of this compound are not extensively published in peer-reviewed literature, standard analytical techniques can be applied for its characterization and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the chemical structure of the compound. Spectral data for this compound is available in chemical databases.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the purity assessment of this compound. A suitable method would likely involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.

Biological Activity and Applications

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with biological activity. The isothiazole core is a known pharmacophore found in various biologically active compounds.

Fungicidal Activity and Plant Health

Derivatives of this compound, particularly its amides, have shown significant fungicidal activity. These compounds are also known to induce Systemic Acquired Resistance (SAR) in plants, which is a "whole-plant" resistance response that occurs following an earlier localized exposure to a pathogen.

One study on a derivative of 3,4-dichloroisothiazole suggested that its fungicidal activity might be due to the targeting of the oxysterol-binding protein (PcORP1). Furthermore, the induction of SAR is believed to be mediated through the activation of the salicylic acid signaling pathway.

The general mechanism of action for isothiazolone compounds involves the disruption of crucial metabolic pathways within the fungal or microbial cell. This is achieved through the inhibition of dehydrogenase enzymes and the destruction of protein thiols, leading to a rapid cessation of growth, respiration, and energy production, ultimately resulting in cell death.

Applications in Drug Development

While the most extensively documented application of 3,4-dichloroisothiazole derivatives is in the agricultural sector, the isothiazole scaffold is present in a variety of pharmacologically active agents, including kinase inhibitors and antiviral compounds. The core structure of this compound serves as a valuable starting point for the synthesis of novel derivatives that could be explored for therapeutic applications in human health. The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other functional groups, to generate libraries of compounds for screening against various biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its cyano precursor.

Caption: Synthesis workflow for this compound.

Conceptual Signaling Pathway

This diagram illustrates the proposed mechanism of action for derivatives of 3,4-Dichloroisothiazole in inducing Systemic Acquired Resistance (SAR) in plants.

Caption: Proposed signaling pathway for SAR induction by 3,4-dichloroisothiazole derivatives.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of agrochemicals, particularly fungicides. Its derivatives have demonstrated potent biological activity, including the induction of Systemic Acquired Resistance in plants. While its direct application in human drug development is not yet widely reported, the isothiazole core structure is a recognized pharmacophore, suggesting that this compound holds potential as a scaffold for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives is warranted to explore its full potential in medicinal chemistry.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,4-Dichloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Dichloroisothiazole-5-carboxylic acid. Due to the limited availability of direct spectral data in public databases, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the structural elucidation and quality control of this important heterocyclic compound in research and development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and dichlorinated isothiazole ring moieties. The predicted significant peaks, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (H-bonded) | Strong, Very Broad |

| 1760 - 1690 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |

| 1620 - 1580 | C=N (Isothiazole Ring) | Stretching | Medium to Weak |

| 1440 - 1395 | O-H (Carboxylic Acid) | Bending (in-plane) | Medium |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching | Strong |

| ~1100 | C-S (Isothiazole Ring) | Stretching | Medium to Weak |

| 800 - 600 | C-Cl | Stretching | Strong |

Analysis of Key Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][2][3] This broadness is a key identifying feature.[1][2]

-

C=O Stretch (Carboxylic Acid): A sharp and intense peak is expected between 1760 and 1690 cm⁻¹.[1][2][3] The exact position can be influenced by the electron-withdrawing effects of the dichlorinated isothiazole ring.

-

Isothiazole Ring Vibrations: The C=N stretching of the isothiazole ring is predicted to appear in the 1620-1580 cm⁻¹ range. The C-S stretching vibration is expected at lower wavenumbers, approximately around 1100 cm⁻¹.

-

C-O Stretch and O-H Bend: A strong C-O stretching band should be visible in the 1320-1210 cm⁻¹ region, coupled with a medium-intensity in-plane O-H bend between 1440 and 1395 cm⁻¹.[1][3]

-

C-Cl Stretches: Strong absorption bands corresponding to the two C-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This section details the methodology for obtaining an FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

Infrared lamp or drying oven

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Sample of this compound

Procedure:

-

Drying: Gently dry the KBr powder under an infrared lamp or in a drying oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample concentration should be roughly 0.5-1% by weight.

-

Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr to the mortar and continue to grind the mixture for a few minutes until a homogenous, fine powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place an empty pellet holder in the spectrometer and run a background scan to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Process the obtained spectrum by identifying the major absorption peaks and comparing them to the predicted values and known correlation tables.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR Analysis of a Solid Sample.

References

Technical Guide: NMR Spectral Data of 3,4-Dichloroisothiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3,4-dichloroisothiazole-5-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on its chemical structure and analysis of related isothiazole derivatives. It also includes a comprehensive experimental protocol for acquiring NMR data and a logical workflow for spectral analysis.

Chemical Structure and Predicted NMR Data

Chemical Formula: C₄HCl₂NO₂S Molecular Weight: 198.03 g/mol CAS Number: 18480-53-0

The structure of this compound contains a single proton attached to the carboxylic acid group, and four carbon atoms in distinct chemical environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the acidic proton of the carboxylic acid group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on factors such as solvent and concentration. It may also undergo exchange with residual water in the NMR solvent, leading to a broad signal or no observable signal at all.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display four distinct signals, one for each carbon atom in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 160 - 170 | C=O (Carboxylic acid) |

| 2 | 145 - 155 | C5 (Isothiazole ring) |

| 3 | 135 - 145 | C4 (Isothiazole ring) |

| 4 | 125 - 135 | C3 (Isothiazole ring) |

Note: The chemical shifts are estimated based on the electronic environment of each carbon atom. The electron-withdrawing effects of the chlorine atoms and the isothiazole ring nitrogen and sulfur atoms significantly influence the chemical shifts of the ring carbons. The carboxylic acid carbon is expected to be the most downfield signal.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A range of -2 to 16 ppm is generally sufficient.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Frequency: 100 MHz

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.

-

Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR spectral data for a compound like this compound.

Caption: Workflow for NMR Data Acquisition and Analysis.

Mass Spectrometry of 3,4-Dichloroisothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dichloroisothiazole-5-carboxylic acid (C₄HCl₂NO₂S), with a molecular weight of approximately 198.03 g/mol , is a heterocyclic compound of interest in various chemical and biological studies.[1][2][3] A notable context for its analysis is in the study of the metabolism of the fungicide Isotianil, which is used to protect crops like rice. In biological systems, Isotianil can be metabolized into this compound (DCIT-acid), which may undergo further degradation through processes like sequential dechlorination.[4] Therefore, robust analytical methods, particularly mass spectrometry, are essential for its identification and quantification in complex matrices.

Predicted Mass Spectrum and Fragmentation Patterns

The mass spectrum of this compound is predicted to exhibit several characteristic features, primarily dictated by the presence of two chlorine atoms and the carboxylic acid functional group.

Isotopic Pattern of the Molecular Ion

A key feature in the mass spectrum of a compound containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. This distinctive pattern is a strong indicator of the presence of two chlorine atoms in an unknown analyte.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (approx.) | Predicted Relative Abundance |

| [M]⁺ | 197 | 100% (corresponds to [C₄H³⁵Cl₂NO₂S]⁺) |

| [M+2]⁺ | 199 | ~65% (corresponds to [C₄H³⁵Cl³⁷ClNO₂S]⁺) |

| [M+4]⁺ | 201 | ~10% (corresponds to [C₄H³⁷Cl₂NO₂S]⁺) |

Predicted Fragmentation Pathways

Electron ionization (EI) mass spectrometry is expected to induce several predictable fragmentation pathways for this compound.

-

Loss of Carboxylic Acid Group Fragments: Carboxylic acids are known to readily fragment through the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da).

-

Isothiazole Ring Cleavage: The isothiazole ring may undergo cleavage, leading to various smaller fragment ions. The specific fragmentation will depend on the charge stabilization of the resulting fragments.

-

Loss of Chlorine: The loss of one or both chlorine atoms as radicals or neutral HCl molecules is also a plausible fragmentation pathway, which would be evident by peaks at M-35/36 and M-70/71/72.

Table 2: Predicted Key Fragment Ions of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

| [M-OH]⁺ | Loss of hydroxyl radical | 180, 182, 184 |

| [M-COOH]⁺ | Loss of carboxyl radical | 152, 154, 156 |

| [M-Cl]⁺ | Loss of chlorine radical | 162, 164 |

| [M-2Cl]⁺ | Loss of two chlorine radicals | 127 |

Experimental Protocol: A General Approach

While a specific, validated protocol for this compound is not available, the following outlines a general methodology for its analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

For analysis of biological or environmental samples, an extraction step is necessary. A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at an acidic pH would be a standard approach to isolate the carboxylic acid. The extracted sample would then be dried and reconstituted in a suitable solvent for injection. For GC-MS analysis, derivatization (e.g., methylation or silylation) of the carboxylic acid group may be required to improve volatility and chromatographic performance.

GC-MS Analysis

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for polar or derivatized organic acids (e.g., a DB-5ms or equivalent).

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-280 °C) to ensure proper elution.

-

Mass Spectrometer: An electron ionization (EI) source operating at 70 eV. The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF) instrument.

LC-MS Analysis

Given that many organic acids are highly hydrophilic, reversed-phase LC can sometimes be challenging.[3] However, with appropriate column chemistry and mobile phases, it is a viable technique.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18, C8) or a column designed for polar compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile, methanol) with an acidic modifier (e.g., formic acid, acetic acid) to ensure the carboxylic acid is in its protonated form.

-

Mass Spectrometer: An electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the carboxylic acid, coupled to a suitable mass analyzer (e.g., quadrupole, TOF, Orbitrap).

Visualization of a Relevant Workflow

The analysis of this compound is particularly relevant in the context of pesticide metabolism. The following diagram illustrates the metabolic pathway of Isotianil to DCIT-acid and a general analytical workflow for its detection.

References

3,4-Dichloroisothiazole-5-carboxylic acid reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dichloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including a reactive carboxylic acid moiety and a halogenated isothiazole ring, impart a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its reactivity with common reagents and its stability under various environmental conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel compounds derived from this versatile scaffold.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18480-53-0 |

| Molecular Formula | C₄HCl₂NO₂S |

| Molecular Weight | 198.03 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 175-177 °C |

| Boiling Point | 205.9 °C at 760 mmHg |

| Flash Point | 78.4 °C |

| Density | 1.824 g/cm³ |

| SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1 |

| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) |

| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N |

| Storage Conditions | Inert atmosphere, 2-8°C |

Data sourced from various chemical suppliers and databases.[1][2][3][4]

Reactivity Profile

The reactivity of this compound is primarily dictated by two functional groups: the carboxylic acid at the 5-position and the dichlorinated isothiazole ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions, serving as a versatile handle for derivatization.

This compound can be readily converted to its corresponding amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with an amine.[5]

-

General Reaction Scheme:

-

Activation: Reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3,4-dichloroisothiazole-5-carbonyl chloride.

-

Amination: Subsequent reaction of the acid chloride with a primary or secondary amine to yield the corresponding amide.

-

A study on the synthesis of a series of 3,4-dichloroisothiazole-5-carboxylic amides demonstrated the feasibility of this approach for creating a library of compounds with potential biological activity.[5]

While not explicitly detailed in the searched literature for this specific molecule, standard esterification procedures are expected to be applicable. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, would be a typical method. Alternatively, conversion to the acid chloride followed by reaction with an alcohol would also yield the corresponding ester.

Reactivity of the Isothiazole Ring

The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group influences the reactivity of the isothiazole ring.

The chlorine atoms on the isothiazole ring are potential sites for nucleophilic aromatic substitution. However, such reactions on electron-deficient heterocyclic systems often require harsh conditions or specific activation. The isothiazole ring itself is susceptible to nucleophilic attack, which can lead to ring-opening reactions, a common degradation pathway for isothiazolinones.[5]

Due to the presence of deactivating chloro and carboxyl groups, electrophilic substitution on the isothiazole ring is expected to be difficult.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathways for related isothiazole compounds are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability

A study on the hydrolysis of a novel plant activator, LY5-24-2, which is a derivative of 3,4-dichloroisothiazole, provides significant insight into the hydrolytic stability of the this compound moiety. In this study, this compound was identified as a primary hydrolysis product.[6][7]

The hydrolysis of LY5-24-2 was found to follow first-order kinetics.[6][7] The degradation of the parent compound was influenced by pH and temperature, as summarized in Table 2. This suggests that the isothiazole ring in the resulting this compound is relatively stable under these conditions, as it is the product of hydrolysis.

Table 2: Hydrolysis Half-lives of a 3,4-Dichloroisothiazole Derivative (LY5-24-2)

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | 3.2 |

| 7 | 25 | 2.8 |

| 9 | 25 | 0.2 |

| 4 | 50 | 1.1 |

| 7 | 50 | 0.8 |

| 9 | 50 | 0.1 |

Data from the hydrolysis study of LY5-24-2, where this compound is a degradation product.[6][7]

The increased rate of hydrolysis at higher pH suggests that the isothiazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.[8]

Photolytic Stability

Specific photostability data for this compound were not found in the searched literature. However, studies on other isothiazolinone biocides indicate that they can undergo photodegradation. For instance, the photolysis of methylisothiazolinone (MIT) and benzisothiazolinone (BIT) has been investigated, and their quantum yields have been determined (Table 3).[9]

Table 3: Photodegradation Data for Related Isothiazolinones

| Compound | pH | Quantum Yield (mmol·ein⁻¹) |

| Methylisothiazolinone (MIT) | - | 35.4 |

| Benzisothiazolinone (BIT) | 4-6 | 13.5 |

| Benzisothiazolinone (BIT) | 8 | 55.8 |

Data from a study on the photodegradation of MIT and BIT.[9]

The degradation pathway of a related thiazole-containing compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was shown to proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen upon photo-irradiation, leading to an unstable endoperoxide that rearranges to the final degradation product.[10] A similar mechanism could be plausible for this compound.

Thermal Stability

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound and its derivatives. These are based on published methods and general laboratory practices.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[12]

Materials:

-

3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold deionized water

-

Round-bottomed flasks

-

Stirrer/hotplate

-

Rotary evaporator

-

Filtration apparatus

-

TLC plates and chamber

Procedure:

-

In a 500 mL round-bottomed flask, suspend 14.1 g of crude 3,4-dichloro-5-cyanoisothiazole in 100 mL of methanol.

-

Add 30 g of 45% sodium hydroxide solution to the suspension.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

After completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and adjust the pH to 3 with concentrated hydrochloric acid.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to afford this compound.

Stability Indicating Analytical Method (Representative)

A stability-indicating HPLC method is crucial for assessing the degradation of this compound. The following is a representative protocol.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for the separation of polar and non-polar degradation products.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for calibration.

-

Sample Preparation:

-

For Hydrolysis Study: Dissolve the compound in buffer solutions of different pH (e.g., 4, 7, 9) and incubate at various temperatures. At specified time points, take an aliquot and quench the reaction if necessary (e.g., by neutralization or dilution).

-

For Photolysis Study: Expose a solution of the compound to a UV lamp. Take samples at different time intervals.

-

For Thermal Stability Study: Store the solid compound or its solution at elevated temperatures. Dissolve/dilute samples at specified times for analysis.

-

-

HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Data Analysis: Quantify the remaining parent compound and identify and quantify any degradation products by comparing retention times and mass spectra with standards, if available.

Conclusion

This compound is a reactive molecule with a stability profile that is influenced by environmental factors such as pH, temperature, and light. The carboxylic acid group provides a reliable handle for synthetic modifications, primarily through conversion to amides and esters. The isothiazole ring, while relatively stable, is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to hydrolytic degradation. While specific quantitative data on the thermal and photolytic stability of this compound are limited, studies on related isothiazolinones suggest that these are also important degradation pathways to consider. The information and protocols provided in this guide are intended to aid researchers in the effective use and handling of this important chemical intermediate in their research and development endeavors.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5534487A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]

- 7. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CA2151311A1 - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]

- 12. EP0315464B1 - Stabilized isothiazolone compositions - Google Patents [patents.google.com]

- 13. KR100975372B1 - Isothiazolone composition and method for stabilizing isothiazolone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dichloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant potential in agrochemical and pharmaceutical research. The information presented herein is intended to support laboratory research and development activities.

Physical and Chemical Properties

This compound is a solid, appearing as a white to pale yellow crystalline substance.[1][2] Its chemical structure is characterized by a five-membered isothiazole ring containing sulfur and nitrogen, substituted with two chlorine atoms and a carboxylic acid group.[2] This carboxylic acid functional group imparts acidic properties to the molecule and allows for its solubility in polar solvents.[2] The dichloro substitutions are noted to enhance its potential as a biocide and fungicide.[2]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄HCl₂NO₂S |

| Molecular Weight | 198.03 g/mol [3] |

| Melting Point | 175-177 °C[4][5] |

| Boiling Point | 205.9 °C at 760 mmHg[4][5] |

| Density | 1.824 g/cm³[4][5] |

| Flash Point | 78.4 °C[4][5] |

| Appearance | White to pale yellow solid[1][2] |

| Solubility | Soluble in polar solvents[2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[6]

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

In a round-bottomed flask, suspend crude 3,4-dichloro-5-cyanoisothiazole in methanol.

-

Add a 45% sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at 40°C for approximately 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is no longer detectable.

-

Upon completion, remove the residual methanol by concentration under reduced pressure.

-

Adjust the pH of the resulting solution to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to afford this compound as a white solid.[6]

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus with capillary tubes.[7]

Materials:

-

Dry, purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] For a pure compound, this range should be narrow.[9]

Qualitative Solubility Assessment

The solubility of this compound in various solvents can be determined through a systematic qualitative analysis.[1]

Materials:

-

This compound

-

A selection of polar and non-polar solvents (e.g., water, ethanol, diethyl ether, 5% aqueous sodium bicarbonate)

-

Small test tubes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[1]

-

Observe whether the solid dissolves.

-

To confirm the acidic nature, test the solubility in a weak base like 5% sodium bicarbonate. Effervescence (release of CO₂ gas) upon dissolution would indicate an acidic functional group.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its cyano precursor.

Caption: Synthesis workflow for this compound.

Signaling Pathway: Systemic Acquired Resistance (SAR)

Derivatives of this compound have been investigated for their ability to induce Systemic Acquired Resistance (SAR) in plants, a key defense signaling pathway.[10] The diagram below provides a simplified overview of the SAR pathway.

Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR) in plants.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. This compound | 18480-53-0 [chemicalbook.com]

- 7. mt.com [mt.com]

- 8. southalabama.edu [southalabama.edu]

- 9. chm.uri.edu [chm.uri.edu]

- 10. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

An In-depth Technical Guide to the Discovery and History of Isothiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, forms the structural core of a class of compounds with significant and diverse biological activities.[1][2][3] The incorporation of a carboxylic acid functional group onto this scaffold creates isothiazole carboxylic acids, a family of molecules that has garnered substantial interest in medicinal chemistry and drug design. These compounds not only serve as crucial synthetic intermediates but also function as effective bioisosteres for carboxylic acids, offering unique physicochemical properties that can enhance pharmacological profiles.[4] Their derivatives have demonstrated a wide spectrum of applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents, as well as utility in agrochemicals.[1][5][6][7] This guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of isothiazole carboxylic acids, detailing key experimental protocols, quantitative data, and their role in modern drug development.

The Genesis of a Scaffold: Discovery and Historical Synthesis

The journey of isothiazole chemistry began with the synthesis of the parent heterocycle. The first preparation of isothiazole was a multi-step process starting from 5-amino-1,2-benzoisothiazole.[1][3] This foundational synthesis involved the oxidation of the starting material using an alkaline solution of potassium permanganate (KMnO4), which cleaved the benzene ring to yield isothiazole-4,5-dicarboxylic acid. Subsequent thermal decarboxylation of this diacid afforded the parent isothiazole.[1][3] This initial, albeit low-yielding, route was of great historical significance as it provided the first access to the isothiazole ring system and its carboxylic acid derivatives, paving the way for future exploration.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. View of A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance [medwinpublisher.org]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid Amides: A Detailed Protocol for Drug Discovery and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid amides, a class of compounds with significant potential in both pharmaceutical and agrochemical applications. These compounds have demonstrated notable fungicidal and antiviral activities, making them attractive scaffolds for the development of novel therapeutic agents and crop protection agents.

Introduction

The isothiazole ring is a privileged scaffold in medicinal and agricultural chemistry, known to impart potent biological activities. In particular, this compound and its derivatives have emerged as a versatile platform for the generation of diverse compound libraries. The amidation of the carboxylic acid at the 5-position allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity. This protocol details the synthetic route from 3,4-dichloro-5-cyanoisothiazole to the final amide products, along with their biological evaluation.

Synthesis Pathway

The synthesis of this compound amides is a two-step process. The first step involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to the corresponding carboxylic acid. The second step is the amidation of the carboxylic acid, which is typically achieved by converting the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with a primary or secondary amine.

Caption: Synthetic route to this compound amides.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to yield this compound.

Materials:

-

3,4-Dichloro-5-cyanoisothiazole

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (45%)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Filtration apparatus

-

Cold water

Procedure:

-

In a round-bottom flask, suspend 3,4-dichloro-5-cyanoisothiazole in methanol.

-

Add a 45% aqueous solution of sodium hydroxide to the suspension.

-

Heat the reaction mixture to 40°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum to obtain the pure carboxylic acid. The typical yield for this reaction is in the range of 85-95%.

Step 2: Synthesis of this compound Amides

This protocol details the conversion of this compound to its corresponding amides via an acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

An appropriate primary or secondary amine (R₁R₂NH)

-

A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Drying tube

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Part A: Formation of the Acyl Chloride

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dichloroisothiazole-5-carbonyl chloride, which is often used in the next step without further purification.

Part B: Amidation

-

Dissolve the crude acyl chloride in fresh anhydrous dichloromethane.

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (1.5-2.0 equivalents) in anhydrous dichloromethane.

-

Slowly add the amine solution to the acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound amide.

Data Presentation

The synthesized this compound amides have been evaluated for their fungicidal and antiviral activities. The following tables summarize the biological data for a selection of representative compounds.

Table 1: In Vitro Fungicidal Activity of this compound Amides

The half-maximal effective concentration (EC₅₀) values were determined against a panel of common plant pathogenic fungi.

| Compound ID | R₁ | R₂ | Botrytis cinerea EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |

| 1a | H | Phenyl | 5.2 | 3.8 | 7.1 |

| 1b | H | 4-Chlorophenyl | 2.1 | 1.5 | 3.4 |

| 1c | H | 2,4-Dichlorophenyl | 1.3 | 0.9 | 2.5 |

| 1d | H | Cyclohexyl | 8.5 | 6.2 | 10.3 |

| 1e | CH₃ | Phenyl | 6.8 | 4.5 | 8.9 |

Table 2: In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

The protective and curative activities of the compounds against TMV were evaluated on tobacco plants.

| Compound ID | R₁ | R₂ | Protective Activity EC₅₀ (µg/mL) | Curative Activity EC₅₀ (µg/mL) |

| 2a | H | Benzyl | 150.5 | 185.2 |

| 2b | H | 4-Methoxybenzyl | 125.8 | 160.7 |

| 2c | H | Pyridin-2-ylmethyl | 110.3 | 145.1 |

| 2d | H | Furfuryl | 135.6 | 170.4 |

| Ningnanmycin | - | - | 252.0 | 204.2 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound amides.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The protocols outlined in this document provide a robust and versatile method for the synthesis of this compound amides. The biological data presented highlight the potential of this compound class as leads for the development of new fungicides and antiviral agents. The structure-activity relationship can be further explored by synthesizing a wider range of amide derivatives and evaluating their biological profiles. This will aid in the rational design of more potent and selective drug candidates and agrochemicals.

Application Notes and Protocols for 3,4-Dichloroisothiazole-5-carboxylic Acid as a Fungicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-dichloroisothiazole-5-carboxylic acid as a key intermediate in the synthesis of novel fungicides. The information presented herein is intended to guide researchers in the development and evaluation of new fungicidal agents with potential applications in agriculture and crop protection.

Introduction

This compound is a versatile heterocyclic compound that serves as a foundational building block for a range of potent fungicides. Its derivatives have demonstrated significant activity against a broad spectrum of plant pathogens. The isothiazole moiety is a recognized pharmacophore in agrochemicals, and its combination with other chemical features has led to the discovery of compounds with dual modes of action: direct fungicidal activity and the induction of Systemic Acquired Resistance (SAR) in plants. This document outlines the synthesis of this key intermediate, its derivatization into active fungicidal compounds, and the protocols for evaluating their biological efficacy.

Data Presentation

The following tables summarize the in vitro fungicidal activity of various derivatives synthesized from this compound. The data is presented as the half-maximal effective concentration (EC50) in micrograms per milliliter (µg/mL).

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazole-Based Strobilurin Analogs

| Compound ID | Alternaria solani | Botrytis cinerea | Cercospora arachidicola | Gibberella zeae | Phytophthora infestans | Physalospora piricola | Pellicularia sasakii | Rhizoctonia cerealis | Sclerotinia sclerotiorum |

| 7a | >50 | 0.89 | 0.81 | 0.19 | 0.36 | 0.95 | 0.23 | 0.31 | 0.28 |

| Trifloxystrobin | >50 | 2.31 | 1.23 | 1.86 | 3.24 | 1.56 | 0.98 | 1.02 | 1.15 |

| Azoxystrobin | >50 | 1.02 | 0.95 | 0.89 | 1.23 | 1.11 | 0.54 | 0.65 | 0.76 |

Data sourced from a study on 3,4-dichloroisothiazole-based strobilurins.[1]

Table 2: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazolocoumarin-Containing Strobilurins

| Compound ID | Sclerotinia sclerotiorum | Botrytis cinerea |

| 7c | 4.08 | - |

| 7d | - | 7.65 |

| Coumoxystrobin | 1.00 | - |

| Trifloxystrobin | - | 21.96 |

Data from a study on 3,4-dichloroisothiazolocoumarin-containing strobilurins.[2]

Table 3: In Vivo Fungicidal Activity (EC50 in mg/L) of Isothiazole-Thiazole Derivatives

| Compound ID | Pseudoperonospora cubensis | Phytophthora infestans |

| 6u | 0.046 | 0.20 |

Data from a study on isothiazole-thiazole derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the intermediate from 3,4-dichloro-5-cyanoisothiazole.

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold water

-

500 mL round-bottomed flasks

-

Stirrer/hotplate

-

Rotary evaporator

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) equipment

Procedure:

-

Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole into a 500 mL round-bottomed flask.

-

Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, remove the methanol by concentration under reduced pressure.

-

Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid, which will cause a precipitate to form.

-

Collect the precipitate by filtration and wash it with cold water.

Protocol 2: Synthesis of N-Substituted-3,4-dichloroisothiazole-5-carboxamides

This protocol details the synthesis of fungicidal carboxamide derivatives.

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Appropriate amine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound in DCM, add an excess of thionyl chloride.

-

Reflux the mixture for 2-4 hours to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh DCM.

-

In a separate flask, dissolve the desired amine and an equivalent of triethylamine in DCM.

-

Slowly add the acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Protocol 3: In Vitro Antifungal Bioassay (Broth Microdilution Method)

This protocol outlines the procedure for determining the EC50 values of the synthesized compounds.

Materials:

-

Synthesized fungicidal compounds

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

96-well microtiter plates

-

Fungal cultures

-

Spectrophotometer

-

Incubator

Procedure:

-

Dissolve the test compounds in DMSO to create stock solutions.

-

Prepare serial dilutions of the stock solutions in the wells of a 96-well plate using a suitable broth medium (e.g., Potato Dextrose Broth).

-

Prepare a fungal spore suspension or mycelial fragment suspension in the broth.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive controls (commercial fungicides) and negative controls (no compound).

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

Measure the optical density at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

-

Calculate the percentage of growth inhibition for each concentration of the test compound.

-

Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Fungicide Evaluation on Potted Plants (e.g., Cucumber Downy Mildew)

This protocol describes a method for assessing the protective efficacy of the synthesized compounds on whole plants.

Materials:

-

Synthesized fungicidal compounds

-

Wetting agent (e.g., Tween-20)

-

Cucumber plants (at the 2-3 true leaf stage)

-

Pseudoperonospora cubensis spore suspension

-

Spray bottles

-

Growth chamber or greenhouse with controlled environment

Procedure:

-

Prepare solutions of the test compounds at various concentrations in water containing a wetting agent.

-

Spray the cucumber plants with the test solutions until the foliage is thoroughly wetted.

-

Allow the treated plants to dry.

-

Inoculate the plants with a spore suspension of Pseudoperonospora cubensis.

-

Place the inoculated plants in a high-humidity environment for 24 hours to promote infection.

-